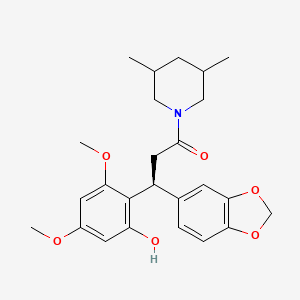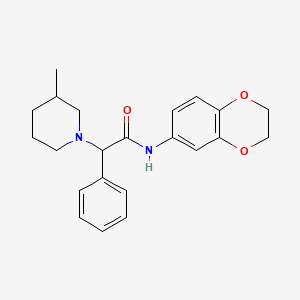
2-(3,4-Dihydroquinolin-1(2H)-yl)-2-oxoethyl 2-((tert-butoxycarbonyl)-L-tryptophyl)hydrazine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ML036 is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. It is primarily used in research settings, particularly in the study of protein electrophoresis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
ML036 is typically prepared as a solution of acrylamide and bis-acrylamide in a specific ratio. The preparation involves dissolving highly pure electrophoresis-grade acrylamide and bis-acrylamide in ultrapure water, followed by filtration through a 0.2-micron filter to ensure purity .
Industrial Production Methods
In industrial settings, the production of ML036 involves large-scale synthesis of acrylamide and bis-acrylamide, followed by precise mixing and filtration processes to achieve the desired concentration and purity. The solution is then packaged and stored under controlled conditions to maintain its stability and effectiveness .
Analyse Chemischer Reaktionen
Types of Reactions
ML036 undergoes several types of chemical reactions, including:
Polymerization: The acrylamide and bis-acrylamide in ML036 polymerize to form polyacrylamide gels, which are used in electrophoresis.
Cross-linking: Bis-acrylamide acts as a cross-linker, forming bonds between acrylamide chains to create a stable gel matrix.
Common Reagents and Conditions
Initiators: Free radical initiators such as ammonium persulfate and tetramethylethylenediamine are commonly used to initiate the polymerization process.
Conditions: The polymerization reaction typically occurs at room temperature and neutral pH, with the presence of oxygen being minimized to prevent inhibition of the reaction.
Major Products Formed
The primary product formed from the reactions involving ML036 is polyacrylamide gel, which is used extensively in electrophoresis for the separation of proteins and nucleic acids .
Wissenschaftliche Forschungsanwendungen
ML036 has a wide range of applications in scientific research, including:
Chemistry: Used in the synthesis of polyacrylamide gels for various analytical techniques.
Biology: Essential in the study of proteins and nucleic acids through gel electrophoresis.
Medicine: Employed in diagnostic techniques to analyze protein and nucleic acid samples.
Industry: Utilized in wastewater treatment and as a flocculant in various industrial processes.
Wirkmechanismus
The mechanism of action of ML036 involves the polymerization of acrylamide and bis-acrylamide to form a gel matrix. This matrix acts as a medium for the separation of molecules based on their size and charge during electrophoresis. The molecular targets include proteins and nucleic acids, which migrate through the gel under the influence of an electric field, allowing for their separation and analysis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Polyacrylamide: Similar to ML036, polyacrylamide is used in gel electrophoresis but may differ in the ratio of acrylamide to bis-acrylamide.
Agarose: Another gel-forming compound used in electrophoresis, particularly for the separation of larger molecules such as DNA.
Uniqueness of ML036
ML036 is unique due to its specific ratio of acrylamide to bis-acrylamide, which provides optimal properties for the formation of stable and effective polyacrylamide gels. This makes it particularly suitable for high-resolution separation of proteins and nucleic acids in electrophoresis .
Eigenschaften
Molekularformel |
C28H33N5O6 |
|---|---|
Molekulargewicht |
535.6 g/mol |
IUPAC-Name |
tert-butyl N-[(2S)-1-[2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethoxy]carbonylhydrazinyl]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate |
InChI |
InChI=1S/C28H33N5O6/c1-28(2,3)39-26(36)30-22(15-19-16-29-21-12-6-5-11-20(19)21)25(35)31-32-27(37)38-17-24(34)33-14-8-10-18-9-4-7-13-23(18)33/h4-7,9,11-13,16,22,29H,8,10,14-15,17H2,1-3H3,(H,30,36)(H,31,35)(H,32,37)/t22-/m0/s1 |
InChI-Schlüssel |
MITOFRSPGLYHSJ-QFIPXVFZSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)NNC(=O)OCC(=O)N3CCCC4=CC=CC=C43 |
Kanonische SMILES |
CC(C)(C)OC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NNC(=O)OCC(=O)N3CCCC4=CC=CC=C43 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[5-[[3-(4-Methoxy-2-methylphenyl)-1-phenyl-4-pyrazolyl]methylidene]-4-oxo-2-sulfanylidene-3-thiazolidinyl]propanoic acid](/img/structure/B10763964.png)
![4-(1-Methyltetrazol-5-yl)sulfanyl-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B10763966.png)

![2-[5-[[3-[4-[(4-Chlorophenyl)methoxy]phenyl]-1-phenyl-4-pyrazolyl]methylidene]-4-oxo-2-sulfanylidene-3-thiazolidinyl]ethanesulfonic acid](/img/structure/B10763978.png)
![4-[[4-(2,4-Dihydroxyphenyl)-2-thiazolyl]amino]-2-(trifluoromethyl)benzonitrile](/img/structure/B10763993.png)
![2-[4-(4-chlorophenyl)pyrimidin-2-yl]sulfanyl-N-[3-cyano-4-(4-fluorophenyl)-5-methylthiophen-2-yl]acetamide](/img/structure/B10763997.png)
![(3s)-3-(2h-1,3-Benzodioxol-5-Yl)-1-[(3r,5s)-3,5-Dimethylpiperidin-1-Yl]-3-(2-Hydroxy-4,6-Dimethoxyphenyl)propan-1-One](/img/structure/B10763999.png)
![2-[(5Z)-5-[[3-[4-[(4-chlorophenyl)methoxy]phenyl]-1-phenylpyrazol-4-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]ethanesulfonic acid](/img/structure/B10764000.png)
![3,5-Dimethyl-4-[(4-methylphenyl)sulfonyl-phenylmethyl]-1,2-oxazole](/img/structure/B10764005.png)
![2-(4-chlorophenyl)-5-[(1-phenyltriazol-4-yl)methylsulfanyl]-1,3,4-oxadiazole](/img/structure/B10764012.png)
![[6-Ethyl-2-methyl-3-(1-methylbenzimidazol-2-yl)-4-oxochromen-7-yl] acetate](/img/structure/B10764015.png)

![(3Z)-3-[(2-hydroxyphenyl)hydrazinylidene]-1-prop-2-enylindol-2-one](/img/structure/B10764028.png)
![2-[4-[[6-ethoxycarbonyl-7-methyl-5-[4-(methylthio)phenyl]-3-oxo-5H-thiazolo[3,2-a]pyrimidin-2-ylidene]methyl]phenoxy]acetic acid](/img/structure/B10764033.png)